N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a tetrahydroisoquinoline moiety, and a fluorophenoxy group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzoyl group, and the attachment of the fluorophenoxyacetamide moiety. Common synthetic routes may include:
Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Fluorophenoxyacetamide Moiety: This step may involve the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives under amide coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the tetrahydroisoquinoline moiety to form isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially leading to alcohol derivatives.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-chlorophenoxy)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These differences can influence its reactivity, biological activity, and overall chemical behavior.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-21-8-4-5-9-22(21)30-16-23(28)26-20-11-10-17-12-13-27(15-19(17)14-20)24(29)18-6-2-1-3-7-18/h1-11,14H,12-13,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULXZATJMCJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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